N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
Description
Properties
CAS No. |
19850-06-7 |
|---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C21H18N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-15H,2H2,1H3 |
InChI Key |
LLTLKCGHMKZLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline can be synthesized through a condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and aniline in ethanol. The reaction typically involves mixing the two reactants in ethanol and allowing the mixture to react under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole and aniline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline serves as a valuable building block for synthesizing more complex organic molecules. Its structure facilitates the formation of derivatives that can be tailored for specific chemical properties and reactivities. For instance, variations such as 4-bromo and 4-chloro derivatives have been explored for enhanced reactivity and potential applications in organic electronics.
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of carbazole compounds can inhibit various biological pathways, making them candidates for drug development.
Case Study: Anticancer Activity
A study demonstrated the synthesis of related carbazole derivatives which exhibited significant activity against cancer cell lines, suggesting a mechanism involving apoptosis induction through modulation of cell signaling pathways .
Medicine
The medicinal applications of this compound include its exploration as a therapeutic agent in drug development. The compound's interaction with specific molecular targets such as enzymes or receptors can lead to modulation of their activities, potentially resulting in therapeutic effects.
Case Study: Acetylcholinesterase Inhibition
Research has highlighted the acetylcholinesterase inhibitory activity of related carbazole derivatives, which may have implications for treating neurodegenerative diseases like Alzheimer's . The study utilized spectrophotometric methods to assess the inhibitory effects, confirming the compound's potential in medicinal chemistry.
Industry Applications
In industry, this compound is utilized in developing materials with specific electronic or optical properties. Its unique structure allows for effective π–π stacking interactions, making it suitable for applications in organic electronics.
Comparative Analysis Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine | Contains dichlorophenyl group | Enhanced biological activity due to halogen substitution |
| 4-bromo-N-[ (E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline | Bromine enhances reactivity | Potential applications in organic electronics |
| 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol | Features multiple amine groups | Investigated for acetylcholinesterase inhibitory activity |
Mechanism of Action
The mechanism of action of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its electronic properties make it suitable for use in organic electronic devices, where it can facilitate charge transport and light emission .
Comparison with Similar Compounds
Key Structural Features:
- Crystal System: Monoclinic, space group P2₁/n, with unit cell parameters a = 15.3350 Å, b = 5.9692 Å, c = 17.5447 Å, and β = 91.162° .
- Planarity : The carbazole and phenyl rings exhibit planarity (root-mean-square deviations: 0.021 Å and 0.008 Å, respectively) but are twisted by 67.45° relative to each other .
- Interactions : Crystal packing is stabilized by C–H⋯π interactions between carbazole benzene rings and methylene hydrogen atoms .
Spectroscopic Data :
- UV-Vis: Absorption maxima at 238 nm (ε = 25,800), 293 nm (ε = 22,100), and 338 nm (ε = 18,500) in ethanol .
- ¹H NMR : Signals at δ 1.46 ppm (CH₃), 4.38 ppm (–CH₂–), and aromatic protons between 7.21–8.65 ppm .
Structural and Functional Group Variations
The following table summarizes key structural and crystallographic differences between the title compound and analogous carbazole derivatives:
Key Observations:
- Electron-Withdrawing Groups : The nitro-substituted derivative (C₂₁H₁₇N₃O₂) exhibits enhanced π-π stacking due to increased electron deficiency, contrasting with the title compound’s reliance on C–H⋯π interactions .
- Halogen Substitution: Tribromo derivatives (e.g., C₂₇H₂₄Br₃N₂) introduce halogen bonding, significantly altering packing motifs compared to the non-halogenated parent compound .
- Hydrogen-Bonding Capability : The sulfonyl group in C₂₁H₂₀N₂O₂S enables N–H⋯O hydrogen bonds, absent in the title compound, leading to distinct supramolecular architectures .
Notes:
- The title compound’s synthesis is rapid (2 hours) and high-yielding, while halogenated derivatives often require harsher conditions (e.g., sonication) .
- SHELX software (SHELXL, SHELXS) remains the gold standard for small-molecule refinement across these studies .
Electronic and Optical Properties
Key Trends:
Biological Activity
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including mechanisms of action, structure-activity relationships, and potential applications in drug development.
Chemical Structure and Properties
The compound this compound is synthesized through the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and aniline. Its chemical formula is , featuring an imine functional group that plays a crucial role in its biological activity. The structural characteristics, such as the planar arrangement of the carbazole and phenyl rings, facilitate effective π-π stacking interactions, which are important for its reactivity and biological interactions .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth. Studies indicate that it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The interaction with molecular targets can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Biofilm Inhibition : Recent studies have highlighted its potential in combating biofilm formation by pathogenic bacteria. The compound demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its utility in treating chronic infections associated with biofilms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Bactericidal against Gram-positive bacteria | |
| Anticancer | Inhibition of cell proliferation | |
| Biofilm Inhibition | Moderate activity against MRSA |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against MRSA (MIC 15.625–62.5 μM) and Enterococcus species (MIC 62.5–125 μM) .
- Anticancer Evaluation : In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines, revealing significant growth inhibition at micromolar concentrations. The mechanism involved apoptosis induction through caspase activation pathways .
Future Directions
The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetic properties and potential as a therapeutic agent. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced potency and selectivity.
- Combination Therapies : Investigating synergistic effects with existing antibiotics or anticancer agents could enhance therapeutic outcomes.
Q & A
Q. What are the standard synthetic protocols for preparing N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline?
The compound is typically synthesized via a Schiff base condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and aniline in ethanol under reflux conditions . Reaction monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (20%) as an eluent ensures completion. Purification is achieved through recrystallization from ethanol. This method yields the E-configuration of the azomethine group, confirmed by X-ray crystallography .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the primary method, often using Rigaku R-AXIS RAPID S or Bruker SMART APEX diffractometers . Data refinement employs SHELXL (for small-molecule refinement) and SHELXS/SHELXD for structure solution . Key parameters include:
Q. What intermolecular interactions stabilize the crystal packing?
The crystal structure is stabilized by C–H⋯π interactions between methylene H atoms and carbazole benzene rings (distance: ~2.8–3.0 Å) . Weak van der Waals forces and π-π stacking (centroid distances ~3.8 Å) further contribute to the supramolecular network .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., space group variations) between studies be resolved?
Discrepancies may arise from differences in synthesis conditions (e.g., solvent, temperature) or refinement protocols. For example, This compound crystallizes in P2₁/n , while derivatives like N-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine adopt P2₁/c . To resolve such issues:
- Re-analyze raw diffraction data using multiple software (e.g., SHELXL vs. OLEX2).
- Validate hydrogen bonding/geometry with tools like PLATON .
- Compare unit cell parameters and torsion angles to identify polymorphism or twinning .
Q. What strategies optimize the reaction yield and purity for large-scale synthesis?
- Catalyst screening : Sulfated SnO₂-fly ash catalysts reduce reaction time to 5–10 minutes under reflux .
- Solvent optimization : Ethanol minimizes side reactions (e.g., enolization), while DMF may enhance solubility for bulky derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity over recrystallization for complex derivatives .
Q. How does substitution on the aniline ring affect the electronic properties and crystal packing?
Electron-withdrawing groups (e.g., nitro in 9-ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine) increase planarity, reducing dihedral angles between carbazole and benzene rings (e.g., 10.8° vs. 15° in unsubstituted analogs) . This enhances π-conjugation, shifting UV-Vis absorption maxima by ~20 nm . Steric effects from substituents like methylisoxazole disrupt C–H⋯π interactions, altering packing motifs from herringbone to layered structures .
Q. What advanced techniques validate the E-configuration of the imine bond?
- SC-XRD : Directly confirms the E-configuration via torsion angles (C=N–C–C ~180°) .
- NMR spectroscopy : J-coupling constants (³JHH ~12–16 Hz) in NOESY/ROESY distinguish E/Z isomers .
- DFT calculations : Compare experimental bond lengths (C=N ~1.28 Å) with theoretical models .
Methodological Challenges and Solutions
Q. How to address poor refinement metrics (e.g., high R-factors) in crystallographic studies?
- Data quality : Ensure high-resolution data (θ > 25°) and minimize absorption effects (μ < 0.1 mm⁻¹) using MoKα radiation .
- Parameterization : Use anisotropic displacement parameters for non-H atoms and constrain H atoms with SHELXL’s HFIX command .
- Validation : Cross-check with checkCIF/PLATON to identify missed symmetry or disorder .
Q. What experimental and computational approaches characterize charge-transfer properties?
- Cyclic voltammetry : Measures redox potentials (e.g., carbazole oxidation at +1.2 V vs. Ag/AgCl) .
- TD-DFT : Predicts electronic transitions and compares with UV-Vis spectra (λmax ~350–400 nm) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯C contacts: 25–30% contribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
